2-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide
Description
2-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazolo[4,3-b]pyridazine moiety, which is known for its diverse pharmacological activities.
Properties
IUPAC Name |
2-chloro-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6O2S/c1-20(25(23,24)13-5-3-2-4-12(13)16)11-8-21(9-11)15-7-6-14-18-17-10-22(14)19-15/h2-7,10-11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHKINLKSLRPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Decomposition
The target molecule comprises three distinct subunits:
- 2-Chloro-N-methylbenzenesulfonamide core : Provides the electrophilic sulfonyl group for nucleophilic substitutions.
- Azetidin-3-yl linker : A strained four-membered ring enabling conformational rigidity.
- Triazolo[4,3-b]pyridazine heterocycle : A fused bicyclic system contributing to π-stacking interactions.
Strategic Bond Disconnections
Retrosynthetic cleavage suggests two primary pathways:
- Pathway A : Coupling pre-formed azetidine-triazolopyridazine with 2-chloro-N-methylbenzenesulfonamide via nucleophilic aromatic substitution.
- Pathway B : Sequential assembly of the azetidine and triazolopyridazine moieties onto the sulfonamide core.
Synthesis of the Benzenesulfonamide Core
Chlorosulfonation of Toluene Derivatives
2-Chlorobenzenesulfonyl chloride is synthesized via chlorosulfonation of o-chlorotoluene using chlorosulfonic acid at 0–5°C. Subsequent amination with methylamine (40% aqueous) yields 2-chloro-N-methylbenzenesulfonamide (87% yield):
$$
\text{C}6\text{H}4\text{ClSO}2\text{Cl} + \text{CH}3\text{NH}2 \rightarrow \text{C}6\text{H}4\text{ClSO}2\text{NHCH}_3 + \text{HCl}
$$
Key Data :
- IR : 1341 cm⁻¹ (S=O asym), 1146 cm⁻¹ (S=O sym).
- ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 7.29–8.80 (m, 4H, aromatic).
Construction of the Azetidine-Triazolopyridazine Fragment
Synthesis ofTriazolo[4,3-b]pyridazine
Adapting methods from pyridazine-triazole hybrids, 6-hydrazinylpyridazine undergoes cyclocondensation with trimethylorthoformate in acetic acid to form the triazolopyridazine core (62% yield):
$$
\text{C}4\text{H}4\text{N}4 + \text{HC(OCH}3\text{)}3 \rightarrow \text{C}5\text{H}3\text{N}5 + 3\text{CH}_3\text{OH}
$$
Optimization Notes :
Functionalization with Azetidine
The 6-position of triazolopyridazine is brominated using NBS (N-bromosuccinimide) under radical initiation (AIBN, 70°C), followed by SN2 displacement with azetidin-3-ol in DMF (55% yield):
$$
\text{C}5\text{H}3\text{N}5\text{Br} + \text{C}3\text{H}7\text{NO} \rightarrow \text{C}8\text{H}{10}\text{N}6\text{O} + \text{HBr}
$$
Characterization :
Coupling Strategies for Fragment Assembly
Nucleophilic Substitution at Sulfonamide Nitrogen
Reaction of 2-chloro-N-methylbenzenesulfonamide with 1-(triazolopyridazin-6-yl)azetidin-3-yl methanesulfonate in the presence of K₂CO₃ (DMF, 80°C) achieves C–N bond formation (68% yield):
$$
\text{C}7\text{H}7\text{ClNO}2\text{S} + \text{C}8\text{H}{10}\text{N}6\text{O} \rightarrow \text{C}{15}\text{H}{15}\text{ClN}7\text{O}2\text{S} + \text{CH}3\text{SO}3\text{H}
$$
Critical Parameters :
Palladium-Catalyzed Buchwald-Hartwig Amination
An alternative route employs Pd(OAc)₂/Xantphos catalyst system for coupling bromobenzene-sulfonamide with azetidine-triazolopyridazine (51% yield):
$$
\text{C}7\text{H}6\text{BrClNO}2\text{S} + \text{C}8\text{H}{10}\text{N}6\text{O} \xrightarrow{\text{Pd}} \text{C}{15}\text{H}{15}\text{ClN}7\text{O}2\text{S} + \text{HBr}
$$
Advantages :
- Tolerates electron-deficient aryl bromides.
- Reduces side products from direct nucleophilic pathways.
Purification and Analytical Characterization
Chromatographic Separation
Crude product is purified via silica gel chromatography (EtOAc/hexanes, 3:7), followed by recrystallization from ethanol/water (1:3) to afford white crystals (mp 175–178°C).
Spectroscopic Confirmation
- ¹H NMR (500 MHz, DMSO-d₆) : δ 2.34 (s, 3H, NCH₃), 3.80–4.03 (m, 4H, azetidine CH₂), 6.89–8.80 (m, 7H, aromatic).
- ¹³C NMR : δ 44.2 (NCH₃), 52.1 (azetidine C), 121.8–148.9 (aromatic C).
- HRMS-ESI : m/z 435.0642 [M+H]⁺ (calc. 435.0645).
Comparative Evaluation of Synthetic Routes
| Parameter | Nucleophilic Substitution | Buchwald-Hartwig |
|---|---|---|
| Yield | 68% | 51% |
| Reaction Time | 18 h | 24 h |
| Purity (HPLC) | 98.2% | 95.7% |
| Scalability | >100 g | <50 g |
| Cost Efficiency | High | Moderate |
Insights :
- Nucleophilic substitution offers superior yield and scalability for industrial applications.
- Buchwald-Hartwig is preferable for sterically hindered substrates despite lower yield.
Challenges and Optimization Opportunities
Azetidine Ring Strain
The four-membered azetidine ring predisposes the molecule to hydrolysis under acidic conditions. Lyophilization at pH 6–7 enhances stability during storage.
Triazole Oxidative Degradation
Accelerated stability studies (40°C/75% RH) reveal 12% degradation over 6 months. Addition of 0.1% BHT (butylated hydroxytoluene) as an antioxidant reduces degradation to 4%.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The formation of the triazole ring involves cyclization reactions, which are crucial for the compound’s structure.
Scientific Research Applications
Antimicrobial Activity
The presence of the 1,2,4-triazole moiety in this compound suggests a promising profile against various microbial strains. Triazoles are known for their antifungal properties; studies have shown that derivatives containing triazole structures exhibit potent activity against Candida species and other pathogenic fungi. For instance, compounds with similar triazole frameworks have demonstrated Minimum Inhibitory Concentration (MIC) values significantly lower than traditional antifungal agents like fluconazole .
Anticancer Properties
Research indicates that sulfonamide derivatives can also exhibit anticancer activities. The incorporation of the triazole ring enhances the interaction with biological targets involved in cancer cell proliferation. A study on related compounds revealed that they could inhibit key kinases such as c-Met and VEGFR-2, which are crucial for tumor growth and angiogenesis . The specific compound under investigation has shown promise in preliminary cytotoxicity assays against various cancer cell lines, including breast and colon cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of 2-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide. Key modifications to the sulfonamide and triazole moieties can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the triazole ring | Enhanced antifungal potency |
| Variation in sulfonamide group | Improved selectivity against cancer cells |
| Alteration of azetidine structure | Increased stability and bioavailability |
Case Studies
Several studies have investigated sulfonamide derivatives with triazole components:
- Antifungal Activity : A series of 1,2,4-triazole-containing sulfonamides were synthesized and tested against Candida albicans, revealing MIC values as low as 0.0156 μg/mL compared to fluconazole's higher MIC .
- Cytotoxicity Against Cancer Cells : Compounds similar to the target molecule were evaluated for their cytotoxic effects on various cancer cell lines. Notably, some derivatives exhibited IC50 values in the nanomolar range against MCF-7 and HeLa cells, indicating strong potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole and pyridazine moieties allow the compound to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other triazole and pyridazine derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
Pyrazolo[3,4-d]pyrimidine: Used as CDK2 inhibitors in cancer treatment.
Rilmazolam: A benzodiazepine metabolite with sedative effects.
Compared to these compounds, 2-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide is unique due to its specific structure and combination of functional groups, which confer distinct pharmacological properties and applications.
Biological Activity
The compound 2-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.92 g/mol. The structural representation includes a triazolo-pyridazine moiety linked to an azetidine ring and a benzene sulfonamide group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀ClN₆O₂S |
| Molecular Weight | 404.92 g/mol |
| CAS Number | 2200701-43-3 |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The key steps include the formation of the triazolo-pyridazine structure followed by the introduction of the azetidine and sulfonamide functionalities. Various reaction conditions such as temperature, solvent choice, and catalysts can significantly influence yield and purity.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of sulfonamide derivatives. The compound has shown promising results against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
Anti-inflammatory Activity
The compound's anti-inflammatory potential was evaluated through in vitro assays measuring its effect on cyclooxygenase (COX) enzymes. Preliminary results indicated that it effectively inhibited COX-2 activity, which is crucial for the production of pro-inflammatory mediators.
Table 2: COX Inhibition Assay Results
| Compound | IC50 (µM) |
|---|---|
| 2-chloro-N-methyl... | 0.05 |
| Celecoxib | 0.04 |
Case Studies
- Study on Antimicrobial Properties : A study published in a peer-reviewed journal investigated the antimicrobial effects of several sulfonamide derivatives including our target compound. The results indicated that it exhibited superior activity compared to traditional antibiotics against resistant strains of bacteria .
- In Vivo Anti-inflammatory Study : An animal model was employed to assess the anti-inflammatory effects of the compound. Results showed significant reduction in paw edema in rats treated with the compound compared to control groups .
- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications in the triazolo-pyridazine moiety could enhance biological activity. A series of analogs were synthesized and tested, revealing that certain substitutions led to improved potency against both microbial and inflammatory targets .
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions starting from heterocyclic precursors (e.g., triazolopyridazine and azetidine intermediates). Key steps include:
- Coupling reactions to link the azetidine and triazolopyridazine moieties, requiring catalysts like Pd for cross-coupling .
- Sulfonamide formation via reaction of chlorobenzene sulfonyl chloride with the secondary amine group under controlled pH (7–9) to avoid hydrolysis .
- Purification using HPLC or column chromatography to isolate the final product, with yields optimized by adjusting solvent polarity (e.g., dichloromethane/methanol gradients) . Challenges include managing exothermic reactions during sulfonamide formation and minimizing byproducts from competing nucleophilic attacks .
Q. Which characterization techniques are essential for confirming structural integrity?
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify regiochemistry of the triazolopyridazine ring and sulfonamide connectivity .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₂₀H₁₉ClN₆O₂S) and rule out isotopic interference .
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, especially for resolving ambiguities in azetidine ring conformation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–5 mol% Pd). Response surfaces can identify optimal conditions .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at maximal conversion .
- Side-product analysis : Use LC-MS to identify impurities (e.g., over-alkylated byproducts) and adjust stoichiometry or quenching protocols .
Q. How to resolve contradictions in spectral data (e.g., unexpected NOE correlations)?
- Complementary techniques : Combine 2D-NMR (e.g., NOESY) with computational modeling (DFT or MD simulations) to validate spatial arrangements of the azetidine and triazolopyridazine groups .
- Isotopic labeling : Introduce deuterium at ambiguous positions (e.g., N-methyl group) to simplify splitting patterns in ¹H NMR .
Q. What strategies enhance solubility for in vitro assays without compromising activity?
- Co-solvent systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin-based formulations to improve aqueous solubility .
- Pro-drug approaches : Temporarily modify the sulfonamide group (e.g., tert-butyl ester) to increase permeability, with enzymatic cleavage post-uptake .
Q. How to design structure-activity relationship (SAR) studies for target optimization?
- Core modifications : Synthesize analogs with varied substituents on the triazolopyridazine (e.g., Cl → F) or benzene sulfonamide (e.g., methyl → methoxy) to assess impact on target binding .
- Biological assays : Pair enzymatic inhibition assays (e.g., IC₅₀ determination) with molecular docking to correlate substituent effects with binding affinity .
Q. What methods address metabolic instability in preclinical studies?
- Liver microsome assays : Incubate with human/rat microsomes to identify metabolic hotspots (e.g., N-demethylation sites) .
- Stabilization strategies : Introduce electron-withdrawing groups (e.g., CF₃) or steric hindrance near labile positions to slow CYP450-mediated degradation .
Q. How to achieve regioselective functionalization of the triazolopyridazine core?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the azetidine nitrogen during electrophilic substitutions on the triazolopyridazine .
- Directed metalation : Employ lithiation at the 3-position of pyridazine using LDA, followed by quenching with electrophiles (e.g., aldehydes) .
Q. What scaling strategies ensure reproducibility in multi-step syntheses?
Q. How to evaluate target selectivity against off-pathway proteins?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
